molecular formula C14H18O4 B7998804 Ethyl 4-methyl-3-n-propoxybenzoylformate CAS No. 1443312-16-0

Ethyl 4-methyl-3-n-propoxybenzoylformate

Cat. No.: B7998804
CAS No.: 1443312-16-0
M. Wt: 250.29 g/mol
InChI Key: IDZFNUJQVLOHSK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-n-propoxybenzoylformate is a chemical compound with the molecular formula C₁₄H₁₈O₃. This compound is characterized by its molecular structure, which includes an ethyl group, a methyl group, and a propoxy group attached to a benzoylformate core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-3-n-propoxybenzoylformate typically involves the esterification of 4-methyl-3-n-propoxybenzoic acid with formic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-3-n-propoxybenzoylformate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of different esters or amides.

Scientific Research Applications

Ethyl 4-methyl-3-n-propoxybenzoylformate has various applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-3-n-propoxybenzoylformate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 4-methyl-3-n-propoxybenzoylformate can be compared with other similar compounds, such as Ethyl 3-methyl-4-n-propoxybenzoylformate and Ethyl 4-methyl-3-n-butoxybenzoylformate. These compounds differ in the position and type of substituents on the benzene ring, which can influence their chemical properties and reactivity. This compound is unique in its specific combination of ethyl, methyl, and propoxy groups, which may confer distinct advantages in certain applications.

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Properties

IUPAC Name

ethyl 2-(4-methyl-3-propoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-8-18-12-9-11(7-6-10(12)3)13(15)14(16)17-5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZFNUJQVLOHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191082
Record name Benzeneacetic acid, 4-methyl-α-oxo-3-propoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443312-16-0
Record name Benzeneacetic acid, 4-methyl-α-oxo-3-propoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443312-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-methyl-α-oxo-3-propoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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